Thioperamide maleate
Overview
Description
Thioperamide maleate is a compound known for its role as a highly potent and specific antagonist of the histamine H3 receptor. It has been shown to inhibit the secretion of cortisol from bovine isolated adrenocortical cells and prevent both basal and stress-induced secretion of corticosterone in rats. The interaction of thioperamide with cytochrome P450 enzymes in adrenocortical microsomes suggests a physiological role for histamine in the modulation of adrenal P450 monooxygenases that generate adrenocortical steroids .
Synthesis Analysis
The synthesis of thioperamide involves the incorporation of thioamide groups, which can be achieved through various methods. Thioamides can be synthesized from nitriles and amides or by the Willgerodt–Kindler reaction. Practical routes for the synthesis of thioamides from amides have been developed using reagents such as phosphorus pentasulfide and Lawesson’s reagent . Additionally, thioamide amino acids can be incorporated into peptides using solid-phase peptide synthesis (SPPS), although care must be taken to preserve the α-C stereochemistry of thioamide residues to prevent epimerization .
Molecular Structure Analysis
Thioperamide's molecular structure includes a thioamide group, which is characterized by the replacement of the carbonyl oxygen in an amide bond with sulfur. This modification can lead to changes in the structure and dynamics of biomolecules. Thioamides are capable of forming strong hydrogen bonds, similar to their amide counterparts, and have distinct spectroscopic properties such as UV absorption and IR stretch frequencies that differ from those of amides .
Chemical Reactions Analysis
Thioperamide's chemical reactivity is influenced by the presence of the thioamide group. Thioamides can undergo various chemical reactions, including hydrolysis, reduction, oxidation, and reactions with amines, acid chlorides, aldehydes, ketones, alkyl halides, and halogenated compounds. The thioamide group can also participate in native chemical ligation, which is useful for constructing larger proteins with backbone thioamide labels for folding studies .
Physical and Chemical Properties Analysis
The physical and chemical properties of thioperamide are affected by the thioamide moiety. Thioamides have a higher rotation barrier around the C-N bond and altered hydrogen bond formation propensity compared to amides. The C=S bond in thioamides has a distinct UV absorption maximum and IR stretch frequency, and the C NMR shifts differ significantly from those of a C=O amide bond. These properties are important for the application of thioamides in biophysical measurements and the investigation of peptide structure and stability .
Scientific Research Applications
Central Histaminergic H3-Receptors and Locomotor Activity
Thioperamide maleate (THIO) has been studied for its effects on locomotor activity. In research, doses of THIO were administered to animals, and their locomotor activities were measured. This research contributes to understanding the role of central histaminergic H3-receptors in regulating locomotor activities (Nosál', Goldberg, & Witkin, 2001).
Emotional Memory Consolidation
A study explored the impact of thioperamide on emotional memory consolidation in mice. The research involved microinjecting THIO into the cerebellar vermis of mice after exposure to an elevated plus-maze. This experiment sheds light on how thioperamide might influence emotional memory processes (Costa, Serafim, Gianlorenco, & Mattioli, 2013).
Learning and Memory in Senescence-Accelerated Mice
Thioperamide's effect on learning and memory was studied in senescence-accelerated mice. The study found that thioperamide improved response latency in these mice, suggesting a potential role in ameliorating learning and memory impairments associated with aging (Meguro et al., 1995).
Tracheal Contractility
Research on thioperamide's effects on rat trachea in vitro demonstrated its potential to relax tracheal smooth muscle and affect tracheal contractility. This finding is significant for understanding thioperamide's pharmacological effects on the respiratory system (Chiu & Wang, 2013).
Anticonvulsant Effects
Studies have examined thioperamide's anticonvulsant effects, showing its potential to decrease the duration of convulsions and raise the electroconvulsive threshold in mice. This research suggests a role for thioperamide in seizure management (Yokoyama, Onodera, Iinuma, & Watanabe, 1993).
Anxiety and Histamine Release
Thioperamide has been studied for its effect on anxiety in mice, particularly its interaction with histamine receptors. This research contributes to the understanding of the role of the histaminergic system in anxiety (Imaizumi & Onodera, 1993).
Treatment of Neonatal Hypoxic-Ischemic Encephalopathy
Thioperamide has shown potential in treating neonatal hypoxic-ischemic encephalopathy, as evidenced by its ability to decrease brain water content and oxidative damage in a rat model (Jia et al., 2013).
Sex Differences in Memory Performance
Research has also focused on the role of thioperamide in memory performance, examining how it affects the memory process in different sexes and its interaction with histamine receptors (Ghi, Orsetti, Gamalero, & Ferretti, 1999).
Inhibition of Adrenal Steroidogenesis
Thioperamide has been found to inhibit the secretion of cortisol from bovine isolated adrenocortical cells and prevent basal and stress-induced secretion of corticosterone in rats, suggesting its influence on adrenal steroidogenesis (LaBella, Queen, Glavin, Durant, Stein, & Brandes, 1992).
Learning Deficit Improvement
The compound has been studied for its ability to improve learning deficits, particularly in the context of scopolamine-induced impairment in mice, indicating its potential role in cognitive enhancement (Miyazaki, Imaizumi, & Onodera, 1995).
Safety And Hazards
Thioperamide maleate should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of contact, the affected area should be washed with plenty of soap and water .
properties
IUPAC Name |
(Z)-but-2-enedioic acid;N-cyclohexyl-4-(1H-imidazol-5-yl)piperidine-1-carbothioamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4S.C4H4O4/c20-15(18-13-4-2-1-3-5-13)19-8-6-12(7-9-19)14-10-16-11-17-14;5-3(6)1-2-4(7)8/h10-13H,1-9H2,(H,16,17)(H,18,20);1-2H,(H,5,6)(H,7,8)/b;2-1- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUYMIKDBRCCYGE-BTJKTKAUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)N2CCC(CC2)C3=CN=CN3.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)NC(=S)N2CCC(CC2)C3=CN=CN3.C(=C\C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501017661 | |
Record name | Thioperamide maleate salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501017661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thioperamide maleate | |
CAS RN |
148440-81-7 | |
Record name | Thioperamide maleate salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501017661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Cyclohexyl-4-(1H-imidazol-4-yl)-1-piperidinecarbothioamide maleate salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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